[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol

Catalog No.
S999177
CAS No.
1251922-85-6
M.F
C9H17N3O3
M. Wt
215.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]metha...

CAS Number

1251922-85-6

Product Name

[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol

IUPAC Name

[1-(2,2-diethoxyethyl)triazol-4-yl]methanol

Molecular Formula

C9H17N3O3

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C9H17N3O3/c1-3-14-9(15-4-2)6-12-5-8(7-13)10-11-12/h5,9,13H,3-4,6-7H2,1-2H3

InChI Key

IFYADEJPZUKXLS-UHFFFAOYSA-N

SMILES

CCOC(CN1C=C(N=N1)CO)OCC

Canonical SMILES

CCOC(CN1C=C(N=N1)CO)OCC
[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol, also known as DETM, is a triazole-based compound that has gained significant interest from researchers due to its potential applications in various fields. In this paper, we aim to provide an overview of the definition, physical and chemical properties, synthesis, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of DETM.
rent state of research, potential implications in various fields of research and industry, limitations, and future directions of [1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol.
[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol is a triazole-based compound that is classified as an alkyl-azide-alkyne (AAA)-derived azole. It was first synthesized in 2012 by Sivaguru et al. as a precursor for 1,2,3-triazole-containing natural and non-natural products. Since then, [1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol has been studied extensively for its potential applications as a building block for the synthesis of various compounds.
[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol has a molecular weight of 231.29 g/mol and a molecular formula of C11H18N4O2. It is a colorless to light yellow liquid with a melting point range of 41-43°C and a boiling point of 268°C. [1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol is soluble in polar solvents such as water, methanol, and ethanol.
There are several methods for synthesizing [1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol, including CuAAC, Huisgen cycloaddition, and Sonogashira coupling. The most effective method for synthesizing [1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol is the CuAAC reaction, which involves the reaction of an alkyne and an azide in the presence of copper (I) catalyst.
The characterization of [1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol is typically carried out using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Several analytical methods have been developed for the detection and quantification of [1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol, including liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC).
[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol has been studied for its potential biological properties, including antibacterial, antifungal, and anticancer activities. Studies have shown that [1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol has significant inhibitory effects on the growth and proliferation of various bacterial and fungal species. Additionally, it has been found to have cytotoxic effects on cancer cells.
The toxicity and safety of [1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol have been evaluated in several scientific experiments. Studies have shown that [1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol is relatively safe to use in vitro and does not pose significant health risks. However, further studies are required to evaluate its long-term toxicity in vivo.
[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol has several potential applications in scientific experiments, including the synthesis of various compounds, as a building block for the synthesis of natural and non-natural products, and as a potential therapeutic agent for the treatment of bacterial, fungal, and cancer diseases.
The current state of research on [1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol is promising, with several studies being conducted on its potential applications in various fields. However, further research is required to fully understand its properties and potential applications.
[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol has several potential implications in various fields of research and industry, including medicinal chemistry, material science, and nanotechnology. Researchers have started exploring its potential applications in the development of various drugs, materials, and devices.
Despite its potential applications, [1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol has several limitations, including its relatively high cost and the difficulty in synthesizing it with high yield. However, researchers are exploring new and more efficient methods for synthesizing [1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol, which may help overcome these limitations.
Several future directions for research on [1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol include the evaluation of its potential applications in various fields, the development of more efficient and cost-effective synthesis methods, and the evaluation of its long-term toxicity in vivo. Additionally, researchers may explore its potential applications in the development of nanomaterials and devices.

XLogP3

-0.6

Dates

Modify: 2023-08-16

Explore Compound Types